molecular formula C13H11BrO2 B7690501 Methyl 6-(bromomethyl)-2-naphthoate CAS No. 56358-60-2

Methyl 6-(bromomethyl)-2-naphthoate

Cat. No.: B7690501
CAS No.: 56358-60-2
M. Wt: 279.13 g/mol
InChI Key: XBTKJZFLHRRZQG-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)-2-naphthoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a bromomethyl group attached to the sixth position of the naphthalene ring and a methyl ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)-2-naphthoate typically involves the bromination of methyl 2-naphthoate. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)-2-naphthoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted naphthalene derivatives with various functional groups.

    Oxidation: Products include naphthoic acids and other oxidized naphthalene derivatives.

    Reduction: Products include naphthyl alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 6-(bromomethyl)-2-naphthoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the synthesis of functional materials, such as organic semiconductors and dyes.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-2-naphthoate involves its interaction with biological molecules through its bromomethyl and ester functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-naphthoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    6-Bromo-2-naphthoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

    2-Naphthylmethyl bromide: Lacks the ester group, limiting its applications in esterification reactions.

Uniqueness

Methyl 6-(bromomethyl)-2-naphthoate is unique due to the presence of both the bromomethyl and ester functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows for a wide range of modifications and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 6-(bromomethyl)-2-naphthoate, also known as methyl 6-bromo-2-naphthoate, is an organic compound with significant biological activity primarily associated with its role as a precursor in the synthesis of retinoids. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₉BrO₂
  • Molecular Weight : 265.1 g/mol
  • Appearance : Pale yellow or light brown powder

Role in Retinoid Synthesis

This compound is crucial in synthesizing various retinoids, including Adapalene, which is widely used in dermatology for treating acne and other skin conditions. Retinoids are known to regulate gene expression involved in cell differentiation and proliferation. Specifically, Adapalene selectively binds to retinoic acid receptors (RARβ and RARγ), leading to reduced inflammation and enhanced cell turnover in the skin.

The biological activity of this compound can be attributed to its interactions with retinoic acid receptors. Upon binding, these receptors initiate a cascade of gene expressions that modulate cellular processes such as:

  • Cell Differentiation : Promotes the maturation of skin cells.
  • Inflammation Reduction : Decreases inflammatory responses associated with acne.
  • Cell Turnover Enhancement : Increases the rate at which skin cells are renewed.

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of this compound and their unique features:

Compound NameStructure TypeUnique Features
Methyl 6-bromo-1-naphthoateNaphthalene derivativeDifferent position of bromine substitution
Methyl 2-bromo-3-naphthoateNaphthalene derivativeAltered position affects biological activity
AdapaleneRetinoid derivativeSpecific for RARβ and RARγ receptors; clinically used
Methyl 7-bromo-2-naphthoateNaphthalene derivativePosition change alters reactivity and selectivity

This compound's unique bromination pattern enhances its reactivity while maintaining its efficacy as a precursor for retinoids.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound, focusing on its pharmacological profiles and mechanisms:

  • Binding Affinity Studies :
    • Research has shown that this compound exhibits a strong binding affinity for RARβ and RARγ receptors, which is critical for its therapeutic effects in acne treatment.
  • Synthesis Pathways :
    • The synthesis typically involves multiple steps that allow for further functionalization, enhancing its potential applications in pharmaceutical chemistry .
  • Pharmacological Profiles :
    • Studies exploring derivatives of this compound have revealed varying degrees of effectiveness in modulating receptor activity, indicating potential for developing new therapeutic agents targeting skin disorders .
  • Toxicity Assessments :
    • Initial cytotoxicity assessments indicate that while some derivatives exhibit strong cytotoxic effects at high concentrations, this compound maintains a favorable safety profile within therapeutic ranges .

Properties

IUPAC Name

methyl 6-(bromomethyl)naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTKJZFLHRRZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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